molecular formula C11H11BrF3NO2 B8130438 5-Bromo-N-ethyl-2-(2,2,2-trifluoroethoxy)benzamide

5-Bromo-N-ethyl-2-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B8130438
M. Wt: 326.11 g/mol
InChI Key: QGVVFFCRMQEANG-UHFFFAOYSA-N
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Description

5-Bromo-N-ethyl-2-(2,2,2-trifluoroethoxy)benzamide is a benzamide derivative characterized by a bromine substituent at the 5-position of the aromatic ring, a 2,2,2-trifluoroethoxy group at the 2-position, and an ethyl group attached to the amide nitrogen. This compound is of interest in medicinal chemistry due to the pharmacological properties imparted by the trifluoroethoxy group, which enhances metabolic stability and lipophilicity, and the bromine atom, which can influence electronic and steric effects .

Properties

IUPAC Name

5-bromo-N-ethyl-2-(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO2/c1-2-16-10(17)8-5-7(12)3-4-9(8)18-6-11(13,14)15/h3-5H,2,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVVFFCRMQEANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Br)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-ethyl-2-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps. One common method starts with the bromination of an appropriate benzamide precursor. The brominated intermediate is then subjected to nucleophilic substitution with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethyl-2-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that compounds with trifluoroethoxy groups often exhibit enhanced biological activity. For instance, derivatives similar to 5-Bromo-N-ethyl-2-(2,2,2-trifluoroethoxy)benzamide have shown promising antimicrobial properties. A study found that related compounds demonstrated significant efficacy against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest potential for development as antimicrobial agents .

1.2 Anti-inflammatory Potential

The compound's structure suggests that it may interact with enzymes involved in inflammatory pathways. Preliminary studies indicate that similar compounds can inhibit key enzymes associated with inflammation, leading to reduced symptoms in various disease models .

Pharmaceutical Development

2.1 Synthesis of Active Pharmaceutical Ingredients

5-Bromo-N-ethyl-2-(2,2,2-trifluoroethoxy)benzamide serves as a building block in the synthesis of more complex organic molecules. Its unique trifluoroethoxy group enhances lipophilicity and biological activity, making it a valuable precursor in pharmaceutical development .

2.2 Case Study: Flecainide Synthesis

Flecainide, an anti-arrhythmic agent, has been synthesized using intermediates related to 5-Bromo-N-ethyl-2-(2,2,2-trifluoroethoxy)benzamide. The synthesis involves reacting dibrominated toluene with trifluoroethanol to yield the desired compound . This illustrates the compound's utility in creating clinically relevant drugs.

Agrochemical Applications

3.1 Insecticidal and Antifungal Activities

Research has shown that amide derivatives can exhibit insecticidal and antifungal properties. For example, a series of pyrimidine derivatives containing similar amide functionalities were found to have high antifungal activity against Botrytis cinerea and other pathogens . This indicates that 5-Bromo-N-ethyl-2-(2,2,2-trifluoroethoxy)benzamide could be explored for agrochemical applications.

Materials Science Applications

4.1 Development of Functional Materials

The incorporation of trifluoroethoxy groups into polymer matrices can enhance material properties such as thermal stability and chemical resistance. Research into polymers containing such groups is ongoing, with potential applications in coatings and advanced materials .

Mechanism of Action

The mechanism of action of 5-Bromo-N-ethyl-2-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Biological Activity/Notes Reference
5-Bromo-N-ethyl-2-(2,2,2-trifluoroethoxy)benzamide Br (5), N-Et, OCH₂CF₃ (2) Not reported Not reported Antiarrhythmic potential (inferred) Target
2,5-Bis(2,2,2-trifluoroethoxy)-N-(piperidylmethyl)benzamide OCH₂CF₃ (2,5), N-piperidylmethyl Not reported Not reported Antiarrhythmic impurity in Flecainide
N-((4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)carbamoyl)-2-(trifluoromethyl)benzamide (Compound 6) OCH₂CF₃ (4,6), CF₃ (2) 51–53 68 Pesticide candidate (insecticidal)
5-Hydroxy-2-(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide OH (5), OCH₂CF₃ (2), N-pyridylmethyl Not reported Not reported Antiarrhythmic intermediate
5-Bromo-2-fluoro-N-methylbenzamide Br (5), F (2), N-Me Not reported Not reported SARS-CoV-2 inhibitor intermediate
Key Observations:

Trifluoroethoxy Group Positioning: The mono-trifluoroethoxy substitution in the target compound contrasts with bis-trifluoroethoxy derivatives (e.g., Flecainide impurity in ), which exhibit enhanced antiarrhythmic potency due to increased electron-withdrawing effects and lipophilicity . However, mono-substitution may offer better metabolic clearance compared to bis-substituted analogues.

Amide Side Chain Variations :

  • The ethyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. Bulkier groups like piperidylmethyl () or pyridylmethyl () are associated with improved target binding in antiarrhythmics but may reduce oral bioavailability.

Fluorine’s smaller size and electronegativity may enhance metabolic stability but reduce steric interactions.

Physicochemical Properties

  • Melting Points : Bis-trifluoroethoxy compounds (e.g., ) exhibit higher melting points (51–169°C) due to increased symmetry and intermolecular interactions. The target compound’s melting point is unreported but likely lower given its less symmetric structure.
  • Solubility : Ethyl and trifluoroethoxy groups enhance lipid solubility, favoring blood-brain barrier penetration, whereas hydroxy or pyridyl groups () improve aqueous solubility.

Biological Activity

5-Bromo-N-ethyl-2-(2,2,2-trifluoroethoxy)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and trifluoroethoxy groups enhances its lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C11H12BrF3NO3
  • Molecular Weight : 334.12 g/mol

The trifluoroethoxy group is particularly notable for increasing the compound's hydrophobicity, which can facilitate its penetration through biological membranes.

The biological activity of 5-Bromo-N-ethyl-2-(2,2,2-trifluoroethoxy)benzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom may participate in halogen bonding, enhancing binding affinity to target proteins. Additionally, the trifluoroethoxy moiety can improve the compound's stability and solubility in lipid environments .

1. Enzyme Inhibition

Research indicates that compounds similar to 5-Bromo-N-ethyl-2-(2,2,2-trifluoroethoxy)benzamide exhibit significant enzyme inhibition properties. For instance, structural analogs have been shown to inhibit enzymes involved in metabolic processes, potentially offering therapeutic benefits in conditions like diabetes .

2. Anticancer Activity

Studies have suggested that trifluoromethyl-containing compounds can enhance anticancer activity by modulating pathways involved in cell proliferation and apoptosis. For example, similar benzamide derivatives have demonstrated synergistic effects when combined with existing chemotherapeutic agents .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to protect neuronal cells from stress-induced apoptosis by inhibiting caspase activation pathways .

Case Study 1: Pancreatic β-cell Protection

In a study investigating β-cell protective activity against endoplasmic reticulum (ER) stress, analogs of benzamide compounds showed promising results. The compound WO5m exhibited a maximal activity of 100% with an EC50 of 0.1 μM against ER stress-induced cell death. This suggests that modifications in the benzamide scaffold can significantly enhance biological efficacy .

Case Study 2: Antifungal Activity

Another study evaluated the antifungal properties of related benzamide derivatives. The results indicated that certain substitutions led to enhanced antifungal activity against resistant strains of fungi, showcasing the potential for developing new antifungal agents based on this scaffold .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Bromo-N-ethyl-2-(2,2,2-trifluoroethoxy)benzamide, a comparison with similar compounds is valuable:

CompoundMolecular FormulaActivity TypeEC50 (μM)
5-Bromo-N-ethyl-2-(trifluoroethoxy)benzamideC11H12BrF3NO3β-cell protection0.1
3-Bromo-5-(trifluoroethoxy)benzoic acidC10H8BrF3O2Enzyme inhibition0.5
4-CF3 substituted benzamideC11H9F3NAnticancer activity<0.5

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